

Desmethyl-YM-298198 hydrochloride molecular weight and formula

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Compound of Interest

Compound Name:

Desmethyl-YM-298198
hydrochloride

Cat. No.:

B10764429

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In-Depth Technical Guide: Desmethyl-YM-298198 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Desmethyl-YM-298198 hydrochloride**, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates key molecular and pharmacological data, outlines its mechanism of action through critical signaling pathways, and presents detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the fields of neuroscience and drug development in their investigation and application of this compound.

Core Compound Properties

Desmethyl-YM-298198 hydrochloride is a derivative of the mGlu1 antagonist, YM-298198.[1] Its chemical and physical properties are summarized below.



Property	Value	Source
Molecular Weight	364.89 g/mol	
Molecular Formula	C17H20N4OS·HCl	
Chemical Name	6-Amino-N-cyclohexyl-3- methylthiazolo[3,2- a]benzimidazole-2- carboxamide hydrochloride	
CAS Number	1177767-57-5	
Purity	≥98% (HPLC)	
Solubility	Soluble to 50 mM in DMSO	
Physical Form	Solid	
Storage	Desiccate at room temperature	

Mechanism of Action and Signaling Pathways

Desmethyl-YM-298198 hydrochloride functions as a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor, with a reported IC₅₀ of 16 nM.[1] As a noncompetitive antagonist, it binds to an allosteric site on the receptor, thereby preventing its activation by the endogenous ligand, glutamate.

The antagonism of mGluR1 by **Desmethyl-YM-298198 hydrochloride** modulates several key intracellular signaling cascades. The primary pathway affected is the Gq/11-protein coupled cascade.

Gq/11-PLC Signaling Pathway

Activation of mGluR1 typically leads to the activation of the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). By blocking mGluR1, **Desmethyl-YM-298198 hydrochloride** inhibits this entire cascade.



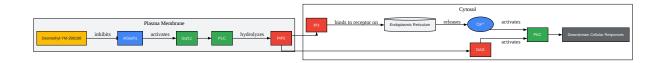


Fig. 1: Inhibition of the mGluR1-Gq/11-PLC signaling pathway.

ERK and mTOR Signaling Pathways

The activation of mGluR1 is also linked to the stimulation of the Extracellular signal-regulated kinase (ERK) and the mammalian Target of Rapamycin (mTOR) pathways. These pathways are crucial for regulating protein synthesis and synaptic plasticity. The antagonism of mGluR1 by **Desmethyl-YM-298198 hydrochloride** would consequently lead to the downregulation of these pathways.



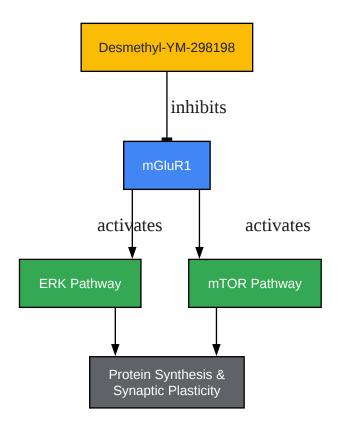


Fig. 2: Downregulation of ERK and mTOR pathways via mGluR1 antagonism.

Experimental Protocols

The following protocols are generalized methodologies for characterizing mGluR1 antagonists like **Desmethyl-YM-298198 hydrochloride**. Specific parameters may require optimization based on the experimental setup.

Radioligand Binding Assay (Competition Assay)

This protocol determines the binding affinity (Ki) of **Desmethyl-YM-298198 hydrochloride** for the mGluR1 receptor.

Materials:

- Cell membranes prepared from a cell line expressing mGluR1 (e.g., HEK293 or CHO cells).
- A suitable radioligand for mGluR1 (e.g., [3H]-R214127).



- Desmethyl-YM-298198 hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates with glass fiber filters.
- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells expressing mGluR1 in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
 Determine the protein concentration using a standard protein assay (e.g., BCA).
- Assay Setup: In a 96-well plate, add in the following order:
 - Assay buffer.
 - A fixed concentration of the radioligand (typically at its Kd value).
 - A range of concentrations of Desmethyl-YM-298198 hydrochloride.
 - For determining non-specific binding, add a high concentration of a known mGluR1 ligand (e.g., unlabeled YM-298198).
 - Initiate the binding reaction by adding the cell membrane preparation.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
- Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.







- Counting: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of **Desmethyl-YM-298198 hydrochloride**. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.



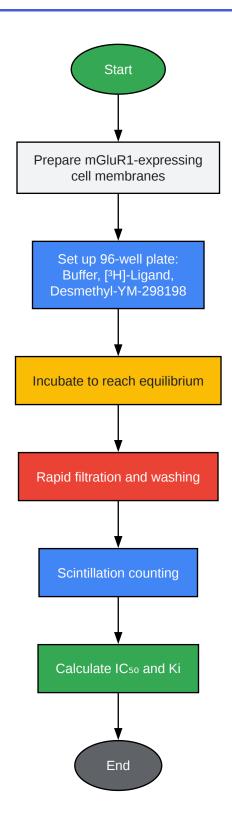


Fig. 3: Workflow for the radioligand binding assay.

Intracellular Calcium Mobilization Assay



This functional assay measures the ability of **Desmethyl-YM-298198 hydrochloride** to inhibit agonist-induced increases in intracellular calcium.

Materials:

- A cell line co-expressing mGluR1 and a G-protein that couples to the PLC pathway (e.g., Gα16).
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- An mGluR1 agonist (e.g., Glutamate or Quisqualate).
- Desmethyl-YM-298198 hydrochloride.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).

Procedure:

- Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate the plate in the dark at 37°C for approximately 1 hour.
- Compound Preparation: Prepare a plate with varying concentrations of Desmethyl-YM-298198 hydrochloride. Prepare another plate with a fixed concentration of the mGluR1 agonist (typically at its EC₈₀).
- Assay Measurement:
 - Place the cell plate and compound plates into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading for each well.
 - Add the different concentrations of **Desmethyl-YM-298198 hydrochloride** to the cell plate and incubate for a predetermined time.

Foundational & Exploratory





- Stimulate the cells by adding the agonist.
- Record the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the agonist-induced calcium response as a function of the log concentration of **Desmethyl-YM-298198 hydrochloride** to determine its IC₅₀.



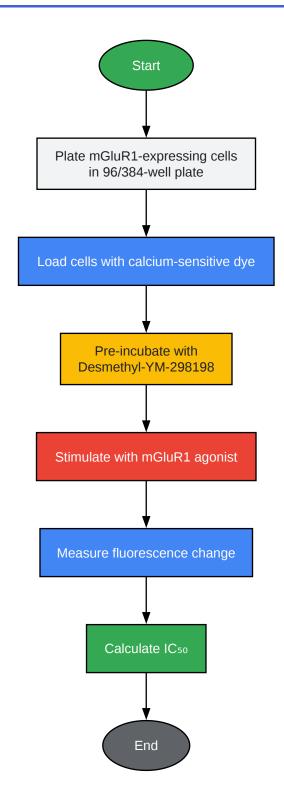


Fig. 4: Workflow for the intracellular calcium mobilization assay.

Conclusion



Desmethyl-YM-298198 hydrochloride is a valuable pharmacological tool for the study of mGluR1 function and its role in the central nervous system. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo investigations into the therapeutic potential of mGluR1 antagonism in various neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to effectively utilize this compound in their studies.

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References

- 1. medchemexpress.com [medchemexpress.com]
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